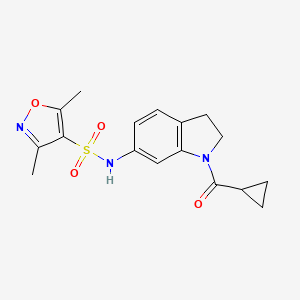

![molecular formula C12H20N4O2 B6582315 N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209965-11-6](/img/structure/B6582315.png)

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” is a molecule with potential applications in various areas such as drug delivery and chelation therapy. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” is C12H20N4O2. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Wissenschaftliche Forschungsanwendungen

Antisense Oligonucleotides (ASOs) Enhancement

Antisense oligonucleotides (ASOs) are promising therapeutic agents for various diseases. Researchers have explored modified nucleic acids to enhance ASO duplex-forming ability and stability against enzymatic degradation. Incorporating an N-tert-butylguanidinium group at the 2′,4′-bridging structure significantly enhances duplex formation due to interactions with the minor groove of RNA. Hydrophobic substituents that fit the grooves of duplexes also show potential in increasing duplex-forming ability .

Biological Activities

Derived compounds containing similar structural motifs have demonstrated a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects .

Polymerization Initiators

Dual-initiator alkoxyamines, which control both radical polymerization and ionic polymerization, have been studied in polymer chemistry. While N-tert-butyl-N-(1-carboxy-2,2,6,6-tetramethylpiperidin-4-yl)propionamide (alkoxyamine 1) is not commonly used as a dual initiator due to its neopentylic carboxy function, researchers have explored its esterification and activation for grafting polymer chains .

Antifungal Activity

A small molecule derived from this compound, known as Probe II , exhibits potent antifungal activity against Candida spp., including multidrug-resistant strains. Its minimum inhibitory concentration ranges from 4 to 16 µg/mL, making it a promising candidate for antifungal therapy .

Antihypertensive Potential

Researchers have synthesized related imidazole-containing compounds and evaluated their antihypertensive potential. These investigations provide insights into the pharmacological effects of similar structures .

Zukünftige Richtungen

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” and similar compounds may have potential applications in various areas of medicine and healthcare, including drug delivery and chelation therapy.

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNAWNJDRSHMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582302.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)

![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)

![1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6582338.png)

![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine](/img/structure/B6582341.png)

![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B6582353.png)

![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6582361.png)